4-(2-Fluorophenyl)nicotinic acid
Description
The exact mass of the compound this compound is 217.05390666 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-2-1-3-9(11)8-5-6-14-7-10(8)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXSUTVRDUIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692415 | |
| Record name | 4-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-46-0 | |
| Record name | 4-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Fluorinated Heterocyclic Organic Compounds
4-(2-Fluorophenyl)nicotinic acid belongs to the class of fluorinated heterocyclic organic compounds, a group of molecules that has garnered immense attention in various scientific fields. acs.orgwiley.com Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are fundamental to biological processes and are a cornerstone of medicinal chemistry. The strategic introduction of fluorine atoms into these scaffolds can profoundly alter their physicochemical and biological properties. rsc.org
The inclusion of fluorine can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins. rsc.org These modifications are highly desirable in the development of new materials and therapeutic agents. nih.gov The C-F bond is the strongest single bond in organic chemistry, which often imparts greater stability to the molecule. Furthermore, the high electronegativity of fluorine can influence the electronic properties of the entire molecule, affecting its reactivity and interactions with its environment. nih.gov The presence of a fluorine atom on the phenyl ring of this compound is a deliberate design element aimed at leveraging these beneficial properties.
Significance of Nicotinic Acid Scaffolds in Synthetic Chemistry and Materials Science
The biaryl structure, created by the connection of the phenyl group to the nicotinic acid core in 4-(2-Fluorophenyl)nicotinic acid, is a common motif in medicinal chemistry and materials science. researchgate.net Biaryl compounds are often explored for their potential in developing liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties. chemimpex.com The ability to tune these properties through substitution on either of the aromatic rings makes biaryl nicotinic acids attractive targets for research in materials science. chemimpex.commdpi.com
Research Trajectories and Motivations for Investigating 4 2 Fluorophenyl Nicotinic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Nicotinic Acid Core
A primary retrosynthetic approach for this compound involves disconnecting the C-C bond between the pyridine ring and the 2-fluorophenyl group. This leads to a 4-halonicotinate derivative and a (2-fluorophenyl)boronic acid or a similar organometallic reagent. This strategy is favored due to the commercial availability of various 4-halopyridine precursors.
An alternative disconnection can be made at the C-C bonds of the pyridine ring itself. This suggests a condensation reaction between a 1,5-dicarbonyl compound or its equivalent and an ammonia (B1221849) source to construct the pyridine ring with the 4-aryl substituent already incorporated.
Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Substituted Nicotinic Acids
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 4-aryl-nicotinic acids, offering a powerful tool for C-C bond formation.
The Suzuki-Miyaura coupling is a widely employed method for synthesizing this compound. This reaction typically involves the coupling of a 4-halonicotinate ester with (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The ester is subsequently hydrolyzed to yield the final acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of Aryl-Substituted Nicotinic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90 | 80-92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 75-88 |
Note: Yields are typical for analogous 4-aryl-nicotinic acid syntheses and may vary for the specific target compound.
The Negishi coupling, which utilizes an organozinc reagent, and the Stille coupling, which employs an organotin reagent, are also viable methods for the synthesis of this compound. The Negishi coupling is known for its high reactivity and functional group tolerance. The Stille coupling, while effective, is often avoided due to the toxicity of the organotin reagents and byproducts.
C-H Activation and Functionalization Strategies for Direct Synthesis of Substituted Pyridines
Direct C-H activation represents a more atom-economical approach to the synthesis of this compound. This method involves the direct coupling of a pyridine derivative with a 2-fluorophenyl source, bypassing the need for pre-functionalized starting materials like halopyridines. Palladium catalysts are often used to facilitate the regioselective arylation at the C-4 position of the pyridine ring. Research in this area is ongoing to improve catalyst efficiency and selectivity for nicotinic acid derivatives.
Heterocycle Formation and Annulation Routes to the this compound Scaffold
The construction of the this compound scaffold can also be achieved through heterocycle formation reactions. One such method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a dicarbonyl compound. By using a precursor that already contains the 2-fluorophenyl group, the substituted pyridine ring can be formed in a single step. Another approach is the Guareschi-Thorpe condensation, which can be adapted to produce 2,6-dihydroxynicotinonitriles that can be further elaborated to the target molecule.
Stereoselective Synthesis Considerations for Chiral Derivatives or Precursors
While specific, documented methods for the direct asymmetric synthesis of this compound are not extensively reported in publicly available literature, established principles of stereoselective synthesis can be applied to devise plausible synthetic routes. These strategies primarily fall into two categories: the use of chiral precursors and the application of asymmetric catalysis.
Synthesis from Chiral Precursors
One of the most straightforward conceptual approaches to obtaining chiral derivatives of this compound is to start from a readily available chiral building block. This "chiral pool" synthesis leverages the stereochemistry inherent in a starting material to control the stereochemistry of the final product.
A hypothetical strategy could involve the use of a chiral 2-fluorophenyl derivative. For instance, a chiral 2-fluorophenyl boronic ester could be synthesized and then utilized in a cross-coupling reaction. The synthesis of chiral boronic esters has been a subject of significant research, with methods such as catalytic asymmetric hydroboration of alkenes being developed. acs.orgnih.gov These chiral boronic esters can then undergo stereospecific cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a suitable nicotinic acid derivative to yield a chiral this compound derivative. nih.gov The stereochemical integrity of the chiral boronic ester would be transferred to the final product.
Asymmetric Catalysis
Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from achiral starting materials. In this approach, a small amount of a chiral catalyst is used to induce the formation of one enantiomer in excess over the other.
For the synthesis of chiral derivatives related to this compound, an asymmetric version of a key bond-forming reaction could be employed. For example, if a precursor to the this compound contains a prochiral center, an asymmetric hydrogenation, reduction, or oxidation could be used to set the desired stereocenter. The development of asymmetric synthesis has provided a wide array of chiral catalysts for various transformations. nih.govyoutube.com
A potential, though more complex, strategy could involve the asymmetric synthesis of a precursor containing a stereocenter that is then elaborated to the final this compound derivative. For instance, the asymmetric synthesis of β-amino acids has been achieved through methods like asymmetric conjugate addition followed by azidation. azregents.edu
Chiral Resolution
In cases where a stereoselective synthesis is not readily achievable, chiral resolution of a racemic mixture presents a viable alternative. wikipedia.org This process involves the separation of a mixture of enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine. wikipedia.orggoogle.com These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of the original acid. Another approach is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring System
The reactivity of the pyridine ring in this compound is fundamentally governed by the electron-withdrawing nature of the nitrogen heteroatom and the two substituents. The nitrogen atom significantly reduces the electron density of the aromatic system, making it much less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orggcwgandhinagar.com This deactivation is further intensified by the presence of the electron-withdrawing carboxylic acid group at the 3-position and the 2-fluorophenyl group at the 4-position.
Electrophilic Substitution: Direct electrophilic attack on the pyridine ring of this compound is challenging and requires harsh reaction conditions. quimicaorganica.orgwikipedia.org In a typical pyridine system, electrophilic substitution, when forced, occurs preferentially at the 3- and 5-positions, as the cationic intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com For this compound, the 3- and 5-positions are already occupied (by the carboxylic acid and a hydrogen, respectively). Therefore, any potential electrophilic attack would be directed to the C-5 position, though the cumulative deactivating effect of the substituents makes this an unfavorable process. A common strategy to enhance reactivity towards electrophiles, particularly at the 4-position, involves the initial formation of a pyridine N-oxide. wikipedia.orgquimicaorganica.org This transformation makes the ring more electron-rich and can facilitate reactions like nitration.
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com Nucleophilic attack is strongly favored at the electron-poor C-2 and C-4 positions (and C-6, which is equivalent to C-2). wikipedia.orgstackexchange.com This preference is due to the ability of the nitrogen atom to effectively stabilize the negative charge in the resulting Meisenheimer-type intermediate through resonance. stackexchange.com In this compound, the C-4 position is blocked by the fluorophenyl group. Therefore, nucleophilic attack would be expected to occur at the C-2 and C-6 positions, provided a suitable leaving group is present at one of these positions. For the parent compound, this would involve the displacement of a hydride ion, which is generally not feasible unless an oxidative system is used. However, if the pyridine ring were further substituted with a good leaving group (e.g., a halogen) at the C-2 or C-6 position, facile nucleophilic substitution would be anticipated.
| Reaction Type | Position(s) of Attack | Reactivity Level | Rationale |
|---|---|---|---|
| Electrophilic Substitution | C-5 | Very Low | Ring is strongly deactivated by the N-atom, COOH group, and fluorophenyl group. quimicaorganica.org |
| Nucleophilic Substitution | C-2, C-6 | High (with leaving group) | Ring is electron-deficient; nitrogen stabilizes the anionic intermediate. stackexchange.com |
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, allowing for a wide range of chemical transformations through nucleophilic acyl substitution, reduction, and decarboxylation reactions.
Derivatization to Esters, Amides, and Acid Halides
The conversion of the carboxylic acid in this compound to its derivatives follows the general mechanism of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 4-(2-fluorophenyl)nicotinate. scholarsresearchlibrary.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride first, which then readily reacts with an alcohol to form the ester. uomustansiriyah.edu.iq
Amidation: Amides are synthesized by reacting the carboxylic acid with ammonia or a primary/secondary amine. This reaction often requires the use of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) to activate the carboxylic acid or conversion to a more reactive intermediate like an acid chloride or an N-hydroxysuccinimide (NHS) ester. uomustansiriyah.edu.iqnih.gov The resulting activated species is then treated with the desired amine.
Acid Halide Formation: Acid halides, typically acid chlorides, are highly reactive derivatives prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). uomustansiriyah.edu.iq These intermediates are not usually isolated but are used in situ to facilitate the synthesis of esters and amides under mild conditions.
| Target Derivative | Typical Reagents | Reaction Type |
|---|---|---|
| Ester | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Fischer Esterification |
| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | Amide Coupling |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Halogenation |
Reactivity of the Fluorophenyl Substituent and its Influence on the Pyridine Core
The 2-fluorophenyl group is not merely a passive substituent; its electronic properties and steric bulk influence the reactivity of the entire molecule. The fluorine atom, in particular, offers unique opportunities for selective chemical modifications.
Aromatic Substitution Patterns on the Fluorophenyl Group
The fluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effects of both the fluorine atom and the pyridinyl group. Fluorine is an ortho-, para-directing group, while the deactivated pyridine ring would direct meta to its point of attachment. pressbooks.pub Therefore, any electrophilic attack on the fluorophenyl ring would be highly disfavored but would be predicted to occur at the C-3' or C-5' positions.
Conversely, the presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNAr), although this is generally less common than on the pyridine ring itself. researchgate.net The activating influence of an ortho-fluorine substituent can be variable. researchgate.net The most significant reactivity of this group, however, lies in metal-mediated reactions.
Directed Ortho-Metalation Strategies Adjacent to the Fluorine Atom
A key synthetic strategy for functionalizing the fluorophenyl ring is directed ortho-metalation (DoM). wikipedia.org In this reaction, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), selectively removes a proton from the position ortho to a directing metalating group (DMG). uwindsor.ca The fluorine atom is known to function as a moderate DMG. semanticscholar.orgorganic-chemistry.org
In the case of this compound, treatment with n-BuLi could lead to lithiation at the C-3' position, directed by the C-2' fluorine atom. The initial deprotonation of the acidic carboxylic acid proton would occur first, forming a lithium carboxylate. This species can then influence the subsequent ortho-metalation. The resulting aryllithium intermediate at C-3' is a powerful nucleophile that can be trapped with a wide variety of electrophiles (E+), allowing for the regioselective introduction of new functional groups at this position. This provides a powerful tool for synthesizing a range of specifically substituted derivatives. researchgate.net
Transition Metal-Mediated Transformations and Catalytic Cycles Involving this compound
The unique structure of this compound, which features a pyridine ring, a carboxylic acid functional group, and a fluorinated phenyl ring, makes it a versatile substrate for a variety of transition metal-mediated transformations. While specific research on this exact molecule is limited in publicly available literature, its reactivity can be inferred from established principles of organometallic chemistry involving similar scaffolds. Palladium-catalyzed reactions, in particular, are powerful tools for C-C and C-heteroatom bond formation and are highly relevant to the potential transformations of this compound. youtube.comyoutube.commdpi.com
Potential Transformations and Catalytic Systems
The reactivity of this compound can be leveraged at several positions:
Cross-Coupling Reactions: The molecule can be a partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. youtube.comyoutube.comyoutube.com For these reactions to occur, the nicotinic acid would typically be derivatized into a halide or triflate, or alternatively, the C-H bonds could be directly functionalized.
C-H Activation/Functionalization: The carboxylic acid group can act as an effective directing group, facilitating the ortho-C-H activation of the pyridine ring by a transition metal catalyst, most commonly palladium. nih.gov This allows for the direct introduction of new functional groups at the C-2 or C-5 positions, bypassing the need for pre-functionalization.
Decarboxylative Coupling: The carboxylic acid group itself can be removed and replaced in a decarboxylative coupling reaction, providing a route to introduce a new substituent at the C-3 position of the pyridine ring.
A hypothetical Suzuki-Miyaura coupling reaction is presented in the table below, illustrating how this compound, after conversion to a halide (e.g., 3-bromo-4-(2-fluorophenyl)pyridine), could be coupled with an arylboronic acid.
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling This table presents a hypothetical reaction based on established methodologies.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | Dioxane | 110 | 78 |
Generic Catalytic Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a well-established sequence of steps. youtube.com A generic cycle for a hypothetical Suzuki-Miyaura coupling involving a halo-derivative of this compound (Ar-X) and an organoboron reagent (R-B(OR)₂) is outlined below.
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This fundamental cycle is central to modern organic synthesis and enables the construction of complex molecules from simpler precursors. youtube.commdpi.com
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Detailed experimental studies on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively documented in the reviewed literature. However, the principles of such analyses are fundamental to understanding and optimizing any chemical reaction it might undergo. These studies provide crucial insights into reaction rates, mechanisms, and the feasibility of a process.
Reaction Kinetics Analysis
Kinetic studies would focus on measuring the rate of a reaction under various conditions to elucidate the reaction mechanism and determine the factors that influence reaction speed. For a hypothetical transition metal-catalyzed C-H functionalization, a kinetic analysis would typically involve:
Determining Reaction Orders: Systematically varying the concentration of the substrate (this compound), the catalyst, and other reagents to determine how they individually affect the reaction rate.
Calculating the Rate Constant (k): Establishing a rate law that mathematically describes the reaction's dependency on reactant concentrations.
Investigating Temperature Effects: Performing the reaction at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation. A lower activation energy implies a faster reaction rate.
Table 2: Hypothetical Kinetic Data for a C-H Activation Reaction This table presents hypothetical data to illustrate the principles of a kinetic study.
| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.005 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.010 | 4.8 x 10⁻⁵ |
From this hypothetical data, the reaction is first-order with respect to the substrate and second-order with respect to the catalyst.
Thermodynamic Analysis
A thermodynamic analysis determines the energy changes that occur during a reaction and its spontaneity. Key parameters include:
Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction. An exothermic reaction (negative ΔH) releases heat, while an endothermic reaction (positive ΔH) absorbs it.
Entropy of Reaction (ΔS): The change in disorder or randomness.
Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine if a reaction is spontaneous at a given temperature. A negative ΔG indicates a spontaneous reaction.
For context, thermodynamic data for the related parent compound, nicotinic acid, is available. The standard enthalpy of fusion for nicotinic acid is approximately 26-30 kJ/mol. nist.gov The thermal behavior of nicotinic acid has been studied, showing a solid-solid phase transition before melting and subsequent decomposition at higher temperatures. youtube.com Similar analyses for this compound and its reactions would be critical for scaling up any synthetic process.
Table 3: Thermodynamic Parameters of Nicotinic Acid Data sourced from the NIST WebBook for the parent compound, nicotinic acid. nist.gov This serves as a reference for the type of data relevant to thermodynamic analysis.
| Parameter | Value | Units | Conditions |
|---|---|---|---|
| Enthalpy of Fusion (ΔfusH) | 27.57 | kJ/mol | 509.1 K |
| Enthalpy of Sublimation (ΔsubH) | 102.1 - 106.3 | kJ/mol | 343 - 388 K |
| Standard Enthalpy of Formation (Solid, ΔfH°) | -345.5 | kJ/mol | 298.15 K |
By conducting these kinetic and thermodynamic investigations, researchers can develop a comprehensive understanding of the chemical behavior of this compound, enabling the design of efficient and robust synthetic methodologies.
Advanced Structural Characterization and Spectroscopic Elucidation of 4 2 Fluorophenyl Nicotinic Acid
Single-Crystal X-ray Diffraction Studies on Molecular Conformation and Supramolecular Interactions
Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal and to understand the intermolecular interactions that govern the crystal packing. For 4-(2-fluorophenyl)nicotinic acid, while specific crystal structure data is not publicly available, we can predict its structural features based on related molecules like nicotinic acid and other substituted pyridine (B92270) derivatives. aalto.finanomegas.comresearchgate.netnih.govresearchgate.net
The molecule is expected to be largely planar, although the dihedral angle between the pyridine and the 2-fluorophenyl rings will be a key conformational parameter. This torsion is influenced by the steric hindrance between the ortho-hydrogen on the pyridine ring and the fluorine atom on the phenyl ring, as well as by electronic effects.
Supramolecular assembly in the solid state is anticipated to be dominated by hydrogen bonding involving the carboxylic acid group. researchgate.net Typically, carboxylic acids form dimeric structures through strong O-H···O hydrogen bonds. researchgate.net Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially leading to the formation of chains or more complex networks. researchgate.net The fluorine atom may participate in weaker C-H···F or halogen bonding interactions, further stabilizing the crystal lattice. nih.gov
Table 1: Predicted Crystallographic Data and Key Bond Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.32 Å |
| C-F Bond Length | ~1.35 Å |
| C-N (pyridine) Bond Lengths | ~1.33-1.34 Å |
| C-C (inter-ring) Bond Length | ~1.48 Å |
Note: These values are estimations based on data from similar structures and may vary in an actual experimental determination.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution. nih.gov For this compound, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom. stackexchange.combmrb.ioresearchgate.net
In the ¹H NMR spectrum, distinct signals would be observed for the protons on both the pyridine and the 2-fluorophenyl rings. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The protons of the 2-fluorophenyl group will show complex splitting patterns due to both H-H and H-F couplings.
The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, F) and the aromatic ring currents. The carbon atoms bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (pyridine) | ~8.9 - 9.1 | - |
| H-5 (pyridine) | ~7.4 - 7.6 | - |
| H-6 (pyridine) | ~8.7 - 8.9 | - |
| H-3' (phenyl) | ~7.2 - 7.4 | ~124.0 (d, J≈15 Hz) |
| H-4' (phenyl) | ~7.4 - 7.6 | ~130.0 (d, J≈8 Hz) |
| H-5' (phenyl) | ~7.1 - 7.3 | ~116.0 (d, J≈21 Hz) |
| H-6' (phenyl) | ~7.5 - 7.7 | ~131.0 (d, J≈3 Hz) |
| C-2 (pyridine) | - | ~150.0 |
| C-3 (pyridine) | - | ~128.0 |
| C-4 (pyridine) | - | ~145.0 |
| C-5 (pyridine) | - | ~123.0 |
| C-6 (pyridine) | - | ~152.0 |
| C=O | - | ~168.0 |
| C-1' (phenyl) | - | ~128.0 (d, J≈12 Hz) |
| C-2' (phenyl) | - | ~160.0 (d, J≈245 Hz) |
Note: 'd' denotes a doublet due to C-F coupling. J values are approximate.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. jocpr.comnih.govresearchgate.netresearchgate.netnih.gov The spectra are expected to be complex due to the presence of two aromatic rings and a carboxylic acid group.
Key vibrational modes will include the C=O stretching of the carboxylic acid, which is typically a strong band in the IR spectrum around 1700 cm⁻¹. The O-H stretching of the carboxylic acid will appear as a broad band in the range of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the IR spectrum in the region of 1200-1250 cm⁻¹. The pyridine ring breathing modes and other skeletal vibrations will be observed in the fingerprint region (below 1600 cm⁻¹).
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| C=O stretch (carboxylic acid) | ~1700 | Moderate |
| C=N, C=C stretch (pyridine) | ~1580-1610 | Strong |
| C=C stretch (phenyl) | ~1450-1600 | Strong |
| C-F stretch | ~1200-1250 | Weak |
| O-H bend (in-plane) | ~1400-1440 | Weak |
| C-H bend (out-of-plane) | ~750-900 | Moderate |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. chemguide.co.ukresearchgate.netnih.govmassbank.eumiamioh.edu
For this compound (molecular weight: 217.18 g/mol ), the molecular ion peak (M⁺) at m/z 217 would be expected in the mass spectrum. The fragmentation pattern would likely involve initial losses from the carboxylic acid group. miamioh.edu Common fragmentations include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 200, and the loss of a carboxyl group (•COOH) to give a fragment at m/z 172. Subsequent fragmentation of the biphenyl (B1667301) core could also occur.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 217 | [M]⁺ |
| 200 | [M - OH]⁺ |
| 172 | [M - COOH]⁺ |
| 171 | [M - H₂O - CO]⁺ |
| 144 | [C₉H₅FN]⁺ |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. This compound itself is achiral and therefore would not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for example by derivatization of the carboxylic acid with a chiral alcohol or amine, or by introducing a chiral substituent on either of the rings, the resulting enantiomers would produce mirror-image CD and ORD spectra. These techniques could then be used to determine the absolute configuration of the chiral derivative and to study its conformational preferences in solution. The electronic transitions associated with the aromatic chromophores would give rise to Cotton effects in the CD spectrum, providing valuable stereochemical information.
Computational Chemistry and Theoretical Studies of 4 2 Fluorophenyl Nicotinic Acid
Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental in determining the electronic properties of a molecule. The electronic structure, particularly the distribution of electrons and the energies of molecular orbitals, dictates the molecule's stability, reactivity, and spectroscopic characteristics. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For molecules containing a fluorophenyl group, such as derivatives of 4-(2-Fluorophenyl)nicotinic acid, the HOMO and LUMO are often distributed across the aromatic rings. For instance, in a study of 4-(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazone, the contribution of the sulphur atom to the HOMO was found to be predominant, while the nitrogen atom's contribution to the LUMO was dominant. asianpubs.org In a related compound, 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one, the HOMO was found to be localized on the triazole and methylphenyl rings, while the LUMO was situated on the fluorophenyl and triazole rings. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one researchgate.net | -5.97126 | -0.03049 | 5.1416 |
Note: Specific HOMO-LUMO energy values for this compound are not available in the searched literature. The values presented are for structurally related compounds to illustrate the typical range.
Density Functional Theory (DFT) for Geometry Optimization, Energy Minimization, and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is particularly effective for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. asianpubs.orgresearchgate.net The optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.
Beyond geometry, DFT is used to predict various reactivity descriptors. These global reactivity descriptors, derived from the HOMO and LUMO energies, include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.
Table 2: Calculated Reactivity Descriptors for a Related Compound
| Parameter | Value (eV) |
|---|---|
| Ionization Energy researchgate.net | 5.9713 |
| Electron Affinity researchgate.net | 0.8297 |
| Electronegativity researchgate.net | 3.4000 |
| Chemical Hardness researchgate.net | 2.5708 |
Note: The data is for 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one and serves as an illustrative example.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
For a flexible molecule like this compound, which has rotatable bonds between the phenyl and pyridine (B92270) rings, MD simulations can explore its conformational landscape. This involves identifying the different low-energy conformations the molecule can adopt and the transitions between them. Understanding the preferred conformations is essential, as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a target protein.
MD simulations are also invaluable for studying intermolecular interactions, such as those between the molecule and a solvent or a biological macromolecule. nih.govpeerj.com For example, simulations of this compound in an aqueous environment can reveal details about its hydration shell and how water molecules interact with the carboxylic acid and fluorophenyl groups. In the context of drug design, MD simulations can be used to study the binding of this compound to a receptor, providing insights into the stability of the complex and the key residues involved in the interaction.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment around each nucleus. asianpubs.org For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest due to the fluorine substituent. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the experimental spectra. asianpubs.orgresearchgate.net By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the carboxylic acid or the C-F stretch.
Table 3: Representative Calculated Vibrational Frequencies for a Related Compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch researchgate.net | 1705 |
| Aromatic C-H stretch researchgate.net | 3062-3124 |
| Aliphatic C-H stretch researchgate.net | 2933-3045 |
Note: The data is for 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one and serves as an illustrative example.
Reaction Mechanism Modeling and Transition State Analysis for Key Transformations
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, consequently, the reaction rate.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. nih.govnih.gov These models are typically developed using statistical methods, such as multiple linear regression or machine learning algorithms, and a set of molecular descriptors.
For this compound and its analogues, QSPR models could be developed to predict properties like solubility, melting point, or partition coefficient (logP). The molecular descriptors used in these models can be derived from the compound's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters.
A typical QSPR study involves:
Creating a dataset of compounds with known experimental property values.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods to build a mathematical model that relates the descriptors to the property.
Validating the model to ensure its predictive power.
Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 4-(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazone |
| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one |
Applications of 4 2 Fluorophenyl Nicotinic Acid in Chemical Sciences
Role as a Key Building Block in Complex Organic Synthesis
The strategic placement of a 2-fluorophenyl group at the 4-position of the nicotinic acid scaffold imparts specific steric and electronic properties to the molecule, influencing its reactivity and making it a valuable precursor in the synthesis of more complex structures.
Synthesis of Polyheterocyclic Systems and Fused Ring Compounds
While specific examples of the use of 4-(2-Fluorophenyl)nicotinic acid in the synthesis of polyheterocyclic systems are not extensively documented in publicly available research, the general reactivity of nicotinic acid derivatives suggests its potential in this area. Nicotinic acids are well-known precursors for the construction of various fused heterocyclic rings through reactions involving the carboxylic acid and the pyridine (B92270) nitrogen. For instance, derivatives of nicotinic acid have been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties. nih.govchemistryjournal.net The presence of the 2-fluorophenyl substituent could be leveraged to influence the regioselectivity of cyclization reactions and to introduce a fluorine atom into the final polyheterocyclic system, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. One related study reports the synthesis of novel 4-fluorophenyl-substituted carbocyclic and heterocyclic compounds, highlighting the utility of the fluorophenyl moiety in constructing complex molecular architectures. researchgate.net
Precursor for Advanced Organic Materials and Functional Molecules
Fluorinated organic molecules are of significant interest in materials science due to their unique electronic properties, thermal stability, and altered intermolecular interactions. While direct applications of this compound in advanced organic materials are still an emerging area of research, its structural motifs are found in materials with interesting properties. For example, nicotinamide (B372718) derivatives, which can be synthesized from nicotinic acid, have been explored for their potential in various applications. nih.gov The incorporation of a fluorophenyl group, as in this compound, can be a strategic approach to fine-tune the electronic and physical properties of organic materials for applications in electronics and photonics.
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The pyridine nitrogen and the carboxylic acid group of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The electronic properties of the ligand can be modulated by the electron-withdrawing fluorine atom, which can influence the catalytic activity of the resulting metal complexes.
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Nicotinic Acid Moieties
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters and organic linkers. The properties of MOFs can be tailored by the choice of the metal and the organic linker. Nicotinic acid and its derivatives are attractive candidates for use as linkers in MOFs due to their ability to coordinate with metal centers through both the pyridine nitrogen and the carboxylate group.
While there are no specific reports on MOFs constructed using this compound, the use of fluorinated linkers in MOF synthesis is a well-established strategy to enhance properties such as gas sorption and separation. researchgate.net The incorporation of a fluorinated nicotinic acid derivative like this compound could lead to the formation of novel MOFs with unique pore environments and functionalities.
Chiral Ligand Design for Asymmetric Transformations (if derivatives are chiral)
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While this compound itself is not chiral, it can be derivatized to create chiral ligands. The introduction of a chiral center, for instance, by modification of the carboxylic acid group or by introducing a chiral substituent on the pyridine or phenyl ring, could lead to the formation of novel chiral ligands. The inherent properties of the this compound core, such as its rigidity and defined coordination geometry, are desirable features in a chiral ligand scaffold. The development of such chiral derivatives could open avenues for their application in a range of asymmetric transformations.
Development of Advanced Analytical Probes and Reagents
The unique spectroscopic properties and reactive handles of this compound make it a potential candidate for the development of analytical probes and reagents. The fluorine atom can be utilized as a sensitive NMR probe (¹⁹F NMR), and the pyridine and carboxylic acid moieties can be functionalized to introduce reporter groups or binding sites for specific analytes.
Functional Materials Development Incorporating this compound Scaffolds
No research findings are available to populate this section.
Data Tables
No data is available for the creation of interactive data tables.
List of Chemical Compounds
Since no article was generated, there are no chemical compounds to list.
Future Perspectives and Emerging Research Avenues for 4 2 Fluorophenyl Nicotinic Acid
Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency
The synthesis of 4-arylnicotinic acids, including 4-(2-Fluorophenyl)nicotinic acid, predominantly relies on transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone method. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an organoboron compound with a halide. libretexts.org Future research is geared towards enhancing the efficiency, sustainability, and scope of these synthetic routes.
Key areas of exploration include:
Advanced Catalytic Systems: While palladium-based catalysts are widely used, the development of systems with bulky dialkylphosphinobiaryl ligands has shown high stability and activity in coupling reactions involving heteroaryl compounds. mit.edu These catalysts are often not inhibited by the presence of basic nitrogen-containing heterocycles, a common challenge in traditional methods. organic-chemistry.org The exploration of nickel-based catalysts is also a promising avenue due to their cost-effectiveness. mdpi.com
Novel Coupling Methodologies: Research is expanding beyond traditional methods to include innovative techniques like decarboxylative coupling of alkynoic acids with 2-alkynylanilines, which can be performed in environmentally friendly media. researchgate.net
One-Pot, Multi-Component Reactions: These reactions offer an efficient and environmentally friendly approach to synthesizing complex molecules like pyridine (B92270) derivatives in a single step from simple precursors. nih.govnih.gov
A comparison of catalytic systems for biaryl synthesis is presented in the table below:
| Catalyst System | Key Features | Advantages |
| Palladium-phosphine complexes | Highly active and stable. organic-chemistry.org | Good to excellent yields, not inhibited by basic aminopyridines. organic-chemistry.org |
| Palladacycles | Thermally stable, insensitive to air and water. libretexts.org | Low cost, environmentally friendly. libretexts.org |
| Nickel-based catalysts | Cost-effective. mdpi.com | Ecologically benign. mdpi.com |
| N-Heterocyclic Carbene (NHC)-Palladium | Effective in cascade reactions. researchgate.net | Mild reaction conditions, excellent functional group compatibility. researchgate.net |
Investigation of Uncharted Reactivity and Transformation Pathways
The unique combination of a pyridine ring, a carboxylic acid, and a fluorinated phenyl group in this compound suggests a rich and largely unexplored reactive landscape. Future research can delve into:
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing building blocks for more complex molecules. mdpi.com For instance, the conversion to an acyl chloride can facilitate acylation reactions. mdpi.com
Transformations of the Pyridine Ring: The pyridine ring can undergo various transformations, including N-oxidation and subsequent reactions to introduce substituents at different positions.
C-F Bond Activation: The activation and functionalization of the carbon-fluorine bond is a challenging but highly rewarding area of research. The high electronegativity of fluorine makes this bond strong, but successful activation would open doors to novel molecular architectures. rsc.org
Photochemical and Electrochemical Reactions: These methods can offer unique reactivity patterns not accessible through traditional thermal reactions. For example, fluorescent derivatization of nicotinic acid has been achieved using horseradish peroxidase in the presence of hydrogen peroxide. nih.gov
Integration into Sustainable and Green Chemical Processes and Methodologies
The principles of green chemistry are increasingly integral to modern chemical synthesis. researchgate.net For this compound, this translates to developing more environmentally benign synthetic protocols.
Key green chemistry approaches include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.org For example, the synthesis of some pyridine derivatives that takes hours with conventional heating can be completed in minutes with microwave irradiation. nih.gov
Ultrasonic Production: Similar to microwave synthesis, ultrasound can enhance reaction rates and efficiency. nih.gov An environmentally friendly, catalyst-free synthesis of functionalized 1,4-dihydropyridines has been reported using ultrasonic irradiation in aqueous ethanol. rsc.org
Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water or ethanol, and the development of reusable catalysts are central to sustainable chemistry. nih.govresearchgate.net Nanomagnetic metal-organic frameworks have been used as recyclable catalysts in the synthesis of nicotinonitrile derivatives. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces environmental impact. mdpi.comnih.gov
The table below compares conventional and green synthesis methods for pyridine derivatives:
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Hours nih.gov | Often lower nih.gov | Higher due to energy consumption and solvent use. |
| Microwave Irradiation | Minutes nih.govacs.org | Often higher (82-94%) nih.govacs.org | Lower energy consumption and reduced waste. acs.org |
| Ultrasonic Irradiation | Short reaction times rsc.org | High yields (89-96%) rsc.org | Environmentally benign, often catalyst-free. rsc.org |
| Solvent-Free Synthesis | Varies | Good to excellent | Minimal waste and environmental impact. mdpi.com |
Advanced Computational Methodologies for Predictive Chemistry and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties of molecules like this compound. nih.govresearchgate.net These methods can provide insights that guide experimental design and accelerate the discovery of new materials.
Applications of computational methodologies include:
Geometry Optimization and Structural Analysis: DFT can be used to calculate the most stable three-dimensional structure of the molecule, including bond lengths and angles. ajchem-a.com
Electronic Properties and Reactivity: Calculations of Frontier Molecular Orbitals (HOMO-LUMO) can predict the molecule's electronic properties and reactivity. ajchem-a.com The molecular electrostatic potential (MEP) surface can identify sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com
Spectroscopic Predictions: Computational methods can simulate various spectra, such as FT-IR and NMR, which can aid in the characterization of the molecule. ajchem-a.com
Reaction Mechanism Studies: DFT can be used to model reaction pathways and determine activation barriers, providing a deeper understanding of reaction mechanisms. weizmann.ac.il
The table below summarizes the types of predictions that can be made using computational chemistry:
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, reaction energies. nih.govresearchgate.netajchem-a.com | Guiding synthesis, predicting reactivity, interpreting spectroscopic data. ajchem-a.com |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties. researchgate.net | Designing materials with specific optical properties. |
| Molecular Dynamics (MD) | Conformational changes, interactions with solvents or other molecules. nih.gov | Understanding behavior in different environments, predicting physical properties. nih.gov |
Potential in Advanced Chemical Technologies and Interdisciplinary Research (Excluding Biological/Clinical Applications)
The unique structure of this compound makes it a promising candidate for various applications in materials science and other interdisciplinary fields, excluding biological and clinical uses.
Potential areas of application include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline structures known as MOFs. nih.gov These materials have potential applications in gas storage, separation, and catalysis.
Functional Polymers: As a monomer, this compound can be incorporated into polymers to impart specific properties, such as thermal stability, altered solubility, or unique electronic characteristics due to the presence of the fluorine atom and the pyridine ring.
Chemical Sensors: The pyridine nitrogen and the carboxylic acid group can potentially bind to specific analytes, and the fluorinated phenyl ring can modulate the electronic properties of the molecule. This could be exploited in the design of fluorescent or electrochemical sensors.
Liquid Crystals: The rigid, elongated structure of the molecule is a common feature in liquid crystalline materials. By modifying the structure, it may be possible to design new liquid crystals with specific properties.
Q & A
Q. Experimental Design :
- Compare inhibition kinetics of this compound with non-fluorinated analogs (e.g., phenylnicotinic acid) using fluorescence-based assays.
- Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map fluorine’s role in target binding .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine position; ¹H NMR identifies aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.07 for C₁₂H₈FNO₂) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98% required for biological assays) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Dependent Studies : Test activity across concentrations (e.g., 1–100 µM) to distinguish therapeutic vs. cytotoxic thresholds .
- Target-Specific Assays : Use isogenic cell lines (e.g., cancer vs. normal cells) or enzyme-specific fluorogenic substrates to isolate mechanisms .
- Meta-Analysis : Compare structural analogs (e.g., 4-(3-Fluorophenyl)nicotinic acid) to identify substituent-dependent trends .
Example : Derivatives with trifluoromethyl groups (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid) show enhanced cytotoxicity but reduced solubility, requiring formulation adjustments .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Protect from light and moisture; store at -20°C under inert gas (argon) to prevent decomposition .
- Degradation Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis or oxidation byproducts .
Advanced: How can computational methods guide the design of this compound derivatives for specific targets?
Methodological Answer:
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups .
- Docking Simulations : Use Schrödinger Suite or GROMACS to screen derivatives against protein targets (e.g., COX-2 or kinase enzymes) .
- ADMET Prediction : SwissADME or ProTox-II tools assess pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Basic: What solvents and reaction conditions are compatible with this compound in downstream derivatization?
Methodological Answer:
- Polar Solvents : DMSO or DMF for solubility in coupling reactions (e.g., amide bond formation with EDC/HOBt) .
- Acid/Base Stability : Avoid strong acids (risk of decarboxylation) and strong bases (risk of ester hydrolysis) .
Advanced: What strategies mitigate regioselectivity challenges during fluorophenyl group introduction?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control fluorine substitution patterns .
- Microwave-Assisted Synthesis : Enhance reaction kinetics to favor desired regioisomers (e.g., 2-fluorophenyl vs. 3-fluorophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
